SCH-451659 - 502628-66-2

SCH-451659

Catalog Number: EVT-282373
CAS Number: 502628-66-2
Molecular Formula: C30H39Cl2N3O2
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SCH-451659 is an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs).
Synthesis Analysis

Methods and Technical Details

The synthesis of SCH-451659 involves several steps that utilize established organic chemistry techniques. While the exact synthetic route may not be fully disclosed in public literature, it typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which are modified through various reactions such as halogenation or nitration.
  2. Coupling Reactions: Key coupling reactions, such as Suzuki or Heck reactions, are often employed to form the core structure of the compound.
  3. Purification: After the synthesis, purification methods like recrystallization or chromatography are used to isolate SCH-451659 in a pure form.

The microwave-assisted synthesis approach has been explored for similar compounds, enhancing reaction efficiency and yield while reducing reaction times significantly .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C₁₉H₁₈N₂O
  • Molecular Weight: Approximately 298.36 g/mol
  • Structural Features: The compound contains multiple aromatic rings and heterocycles that contribute to its biological activity.

Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the connectivity and spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

SCH-451659 undergoes various chemical reactions that can be categorized based on its functional groups. Some notable reactions include:

  1. Nucleophilic Substitution: This reaction may occur at halogen substituents on the aromatic rings, allowing for further functionalization.
  2. Oxidation Reactions: Under certain conditions, SCH-451659 can be oxidized to form more reactive intermediates that may enhance its biological activity.
  3. Hydrolysis: The presence of ester or amide linkages may allow for hydrolytic cleavage under acidic or basic conditions.

These reactions are crucial for understanding how SCH-451659 can be modified to improve its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of SCH-451659 primarily involves its interaction with specific biological targets within cells. Research indicates that it acts as an inhibitor of certain kinases involved in signaling pathways associated with cell proliferation and survival:

  1. Target Engagement: SCH-451659 binds to the active site of the target kinase, preventing substrate phosphorylation.
  2. Downstream Effects: This inhibition leads to a cascade of cellular responses, including reduced inflammatory responses or decreased tumor growth.

Quantitative data from binding assays and cellular assays provide evidence for its efficacy in modulating these pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of SCH-451659 is essential for its application in drug development:

  • Solubility: SCH-451659 exhibits moderate solubility in organic solvents but low solubility in water, which may affect its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry (DSC) or similar techniques.

These properties significantly influence formulation strategies for therapeutic use.

Applications

Scientific Uses

SCH-451659 has potential applications in several scientific domains:

  1. Pharmaceutical Development: Its role as a kinase inhibitor positions it as a candidate for developing treatments for cancers and inflammatory diseases.
  2. Research Tool: It serves as a valuable tool for studying cellular signaling pathways and understanding disease mechanisms at a molecular level.
  3. Combination Therapies: Investigations into its use alongside other therapeutic agents could enhance treatment efficacy in complex diseases.
Introduction to SCH-451659 in Therapeutic Research

Discovery and Development of SCH-451659 as a Non-Steroidal Inhibitor

The discovery of SCH-451659 followed a structure-based design approach leveraging homology modeling of 17β-HSD3, a membrane-bound enzyme challenging to crystallize. Researchers utilized a pharmacophore model based on the enzyme's active site configuration to screen chemical libraries, identifying a diphenyl ether scaffold as the foundational structure. Subsequent medicinal chemistry optimization focused on enhancing potency and metabolic stability, leading to the incorporation of a piperidine linker and hydrophobic t-butyl group that significantly improved target binding affinity [4] [10].

SCH-451659 was synthesized through a multi-step process beginning with reductive amination reactions between substituted anilines and ketones under microwave acceleration, significantly reducing reaction times. This synthetic route enabled efficient production of analogs for structure-activity relationship (SAR) studies, which revealed that electron-withdrawing substituents (particularly para-chloro) on the distal phenyl ring markedly enhanced inhibitory activity. The final compound emerged from iterative optimization cycles addressing both enzymatic potency (IC₅₀ ≈ 200 nM in whole-cell assays) and pharmacokinetic properties essential for in vivo efficacy [4] [10].

Preclinical characterization demonstrated SCH-451659's favorable drug-like properties, including selective 17β-HSD3 inhibition over related isoforms (Table 1). In LNCaP(HSD3) prostate cancer cells engineered to overexpress the enzyme, SCH-451659 effectively suppressed androstenedione-stimulated proliferation with minimal cytotoxicity. In vivo pharmacokinetic studies across species confirmed oral bioavailability and dose-dependent plasma exposure, supporting progression to efficacy models [1] [4].

Table 1: Preclinical Profile of SCH-451659

PropertyValueExperimental SystemSignificance
IC₅₀ (17β-HSD3)~200 nMWhole-cell assay using transfected HEK-293 cellsSubmicromolar potency against target enzyme
IC₅₀ (17β-HSD2)>10 µMEnzyme assay>50-fold selectivity over off-target isoform
Cytotoxicity>50 µMLNCaP prostate cancer cellsMinimal non-specific toxicity
Androstenedione-induced proliferation83% inhibition at 1 µMLNCaP(HSD3) cellsFunctional target engagement in disease-relevant model
Plasma protein binding94-98%Equilibrium dialysis across speciesImpacts free drug concentration

Role in Targeting 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

17β-HSD3 performs the rate-limiting conversion of androstenedione (a weak androgen) to testosterone (a potent AR agonist) using NADPH as a cofactor. This 35 kDa microsomal enzyme is predominantly expressed in testes but demonstrates pathological overexpression in prostate cancer tissues, with mRNA levels increasing >30-fold in malignant versus benign biopsies. Such dysregulation establishes a therapeutic rationale for targeted inhibition, particularly in castration-resistant contexts where intratumoral androgen synthesis sustains cancer progression despite systemic androgen deprivation [1] [4].

SCH-451659 acts as a selective competitive inhibitor that binds the enzyme's steroid/cofactor pocket, as confirmed through docking studies using homology models based on related short-chain dehydrogenase/reductase (SDR) family enzymes. The compound's binding mode positions its chloro-substituted diphenyl ether moiety within a hydrophobic subpocket, while the tertiary amine interacts with catalytic residues, displacing the NADPH cofactor essential for the reduction reaction. This molecular interference prevents the activation cascade wherein testosterone would otherwise be converted to dihydrotestosterone (DHT), the most potent natural AR ligand [4] [10].

In vivo proof-of-concept was established in a novel androgen-dependent xenograft model utilizing castrated mice implanted with LNCaP(HSD3) cells. Daily oral administration of SCH-451659 (15 mg/kg, BID) for four weeks significantly reduced plasma testosterone levels by 50% and decreased testicular testosterone by 85%, paralleling a 20% reduction in prostate weight. Critically, SCH-451659 treatment suppressed androstenedione-driven tumor growth by >80% compared to vehicle controls, demonstrating that pharmacological 17β-HSD3 inhibition effectively disrupts the androgen axis independently of hypothalamic-pituitary-gonadal feedback mechanisms. These findings were further validated in non-human primates, where similar dosing produced equivalent testosterone suppression, confirming translatability across species [1] [4].

Table 2: Enzymatic Selectivity Profile of SCH-451659

EnzymeInhibition at 10 µM (%)Fold Selectivity vs. 17β-HSD3Biological Function
17β-HSD3>901Testosterone biosynthesis
17β-HSD2<20>5Testosterone oxidation
17β-HSD1<15>6Estradiol activation
3β-HSD<10>10Pregnenolone conversion
5α-Reductase<10>10DHT synthesis

Comparative Analysis of SCH-451659 and Androgen Receptor-Based Therapeutics

The therapeutic landscape for metastatic prostate cancer has been dominated by androgen receptor signaling inhibitors (ARSIs) including enzalutamide, apalutamide, and abiraterone. While these AR-targeted agents demonstrate clinical efficacy in castration-resistant prostate cancer (CRPC), they fundamentally differ from SCH-451659 in mechanism of action and resistance development patterns. ARSIs directly target receptor signaling (competitive antagonism or androgen synthesis blockade via CYP17A1 inhibition), whereas SCH-451659 acts upstream to prevent ligand generation by specifically inhibiting the final enzymatic step in testosterone biosynthesis [2] [7].

Real-world comparative studies reveal distinct efficacy profiles. In a retrospective analysis of 82 metastatic hormone-sensitive prostate cancer (mHSPC) patients, enzalutamide and apalutamide significantly extended PSA progression-free survival (HR 2.24 and 5.07, respectively) versus first-generation antiandrogen bicalutamide. However, Japanese real-world data from 75 CRPC patients indicated that ARSI-based regimens (including enzalutamide and abiraterone) did not significantly improve overall survival (median OS 73.1 months) versus conventional hormonal therapies (median OS 45.2 months, P=0.414), suggesting limitations in advanced disease contexts where alternative androgen pathways may circumvent AR blockade. This evidence positions SCH-451659 as a complementary approach potentially effective in ARSI-resistant settings characterized by persistent intratumoral androgen synthesis [2] [7].

The therapeutic differentiation extends to molecular consequences. While ARSIs impose selective pressure favoring AR splice variants (e.g., AR-V7) that function ligand-independently, 17β-HSD3 inhibition potentially avoids this resistance mechanism by reducing ligand availability without directly targeting the receptor. Preclinical evidence suggests SCH-451659 may effectively suppress androgen-dependent transcription even in cells expressing AR variants, as demonstrated by reduced PSA expression in treated xenografts. Furthermore, SCH-451659's specificity for 17β-HSD3 over other steroidogenic enzymes minimizes off-target endocrine effects, potentially offering advantages over abiraterone (which causes mineralocorticoid excess) in terms of physiological impact [1] [7].

Table 3: Comparative Efficacy in Preclinical Prostate Cancer Models

Therapeutic ClassRepresentative AgentTargetTumor Growth InhibitionPlasma Testosterone Reduction
17β-HSD3 InhibitorsSCH-451659Testosterone biosynthesis>80%50%
STX2171Testosterone biosynthesis>80%50%
AR AntagonistsEnzalutamideAndrogen receptor>90%Not significant
CYP17A1 InhibitorsAbirateroneAndrogen synthesis>70%>90%
First-generation AntiandrogenBicalutamideAndrogen receptor40-60%Not significant

Combination approaches represent a promising frontier. Given that SCH-451659 monotherapy achieves partial rather than complete testosterone suppression, synergistic potential exists with AR-directed therapies. In xenograft models, combining STX2171 (a structural analog) with androgen deprivation therapy produced greater anti-tumor effects than either modality alone, suggesting SCH-451659 could enhance standard-of-care regimens. Additionally, the observation that SCH-451659 reduces prostate weight without affecting body weight implies a favorable therapeutic index compared to cytotoxic chemotherapies used in late-stage disease [1] [7].

Properties

CAS Number

502628-66-2

Product Name

SCH-451659

IUPAC Name

2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethanone

Molecular Formula

C30H39Cl2N3O2

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C30H39Cl2N3O2/c1-21(36)33-15-13-22(14-16-33)19-28(37)35-18-17-34(20-27(35)30(2,3)4)29(23-5-9-25(31)10-6-23)24-7-11-26(32)12-8-24/h5-12,22,27,29H,13-20H2,1-4H3/t27-/m1/s1

InChI Key

AEDJOEAGMKHNID-HHHXNRCGSA-N

SMILES

CC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

SCH-451659

Canonical SMILES

CC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC(=O)N1CCC(CC1)CC(=O)N2CCN(C[C@@H]2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.